N,N-Diethyl-2-methylhept-1-en-3-amine

Description

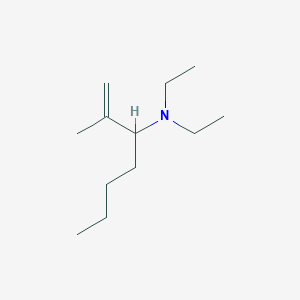

N,N-Diethyl-2-methylhept-1-en-3-amine is a tertiary amine featuring a seven-carbon chain (heptene) with a double bond at position 1 (C1–C2), a methyl substituent at C2, and a tertiary amine group at C3 with two ethyl groups attached to the nitrogen. Its IUPAC name reflects the unsaturated backbone (hept-1-ene), substituent positions, and N,N-diethyl configuration. The compound’s structure (Figure 1) confers unique physicochemical properties, such as moderate lipophilicity and low polarity, making it relevant in pharmaceutical and agrochemical synthesis .

Properties

CAS No. |

62721-77-1 |

|---|---|

Molecular Formula |

C12H25N |

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N,N-diethyl-2-methylhept-1-en-3-amine |

InChI |

InChI=1S/C12H25N/c1-6-9-10-12(11(4)5)13(7-2)8-3/h12H,4,6-10H2,1-3,5H3 |

InChI Key |

FMJZDEFMFACITJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=C)C)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-methylhept-1-en-3-amine can be achieved through several methods. One common approach involves the alkylation of N,N-diethylamine with 2-methylhept-1-en-3-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-methylhept-1-en-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Corresponding amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-2-methylhept-1-en-3-amine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methylhept-1-en-3-amine involves its interaction with specific molecular targets. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Key Structural Features :

- Branching : A methyl group at C2 and ethyl groups on the nitrogen create steric hindrance, influencing reactivity.

- Tertiary amine : The nitrogen is bonded to three alkyl groups, reducing basicity compared to primary/secondary amines.

Structural Analogues and Nomenclature

a) N,N-Diethyl-3-phenyl-2-propen-1-amine (CAS: 33962-91-3)

- Structure : A shorter propenyl chain (C3) with a phenyl group at C3 and N,N-diethyl substituents.

b) N-(Diphenylmethylene)-2,5-dimethylhex-5-en-3-amine

- Structure : A hexenyl chain with a diphenylmethylene group on the nitrogen and methyl groups at C2 and C5.

- Key Differences : The diphenylmethylene group acts as a protecting moiety, altering solubility and reactivity. The conjugated system may stabilize intermediates in synthetic pathways .

c) N,N,3,3-Tetramethylheptan-1-amine (CAS: 51089-91-9)

- Structure : A saturated heptane chain with methyl groups at C3 and N,N-dimethyl substitution.

- Key Differences : Lack of unsaturation increases flexibility and hydrophobicity (LogP = 3.15) compared to the target compound’s rigid enamine structure .

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | PSA (Ų) | Basicity (pKa) |

|---|---|---|---|---|

| N,N-Diethyl-2-methylhept-1-en-3-amine | 199.34* | 3.8–4.2* | 3.24 | ~9.5–10.5* |

| N,N-Diethyl-3-phenyl-2-propen-1-amine | 189.30 | 3.5 | 3.24 | ~10.0 |

| N,N,3,3-Tetramethylheptan-1-amine | 185.36 | 3.15 | 3.24 | ~10.2 |

*Predicted values based on structural analogs .

Analysis :

- Lipophilicity : The target compound’s longer chain and unsaturation balance hydrophobicity (higher LogP vs. N,N,3,3-tetramethylheptan-1-amine) .

- Polar Surface Area (PSA) : All tertiary amines exhibit low PSA (~3.24 Ų), favoring membrane permeability .

- Basicity : The enamine’s conjugated system slightly reduces basicity compared to saturated analogs .

Reactivity Trends :

- Enamine Conjugation : The target compound’s double bond adjacent to the amine enables resonance stabilization, reducing nucleophilicity compared to saturated amines .

- Steric Effects : Bulkier substituents (e.g., diphenylmethylene in ) hinder electrophilic attack, whereas smaller groups (e.g., methyl in ) enhance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.